molecular formula C14H19N3O5 B1588314 Tyrosyl-Glutamine CAS No. 28252-40-6

Tyrosyl-Glutamine

Cat. No.: B1588314
CAS No.: 28252-40-6
M. Wt: 309.32 g/mol
InChI Key: UBAQSAUDKMIEQZ-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrosyl-Glutamine is a dipeptide composed of the amino acids tyrosine and glutamine. It is a naturally occurring compound found in various biological systems and has been studied for its potential roles in cellular processes and therapeutic applications. The compound is known for its involvement in protein synthesis and signal transduction pathways.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAQSAUDKMIEQZ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427228
Record name Tyrosyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28252-40-6
Record name Tyrosyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosyl-Glutamine typically involves the formation of a peptide bond between the carboxyl group of tyrosine and the amino group of glutamine. This can be achieved through various methods, including:

    Solution-phase synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

    Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin. The protecting groups are removed sequentially, and the peptide is cleaved from the resin at the end of the synthesis. This method is highly efficient and allows for the synthesis of longer peptides.

Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers that employ SPPS. These machines can produce large quantities of the dipeptide with high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions are less common for this compound, but the compound can be reduced under specific conditions using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as O-alkylation or O-acylation, using appropriate alkylating or acylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound, such as quinones.

    Reduction: Reduced forms of the dipeptide.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Biochemical Properties

Tyrosyl-glutamine is formed through the peptide bond between tyrosine and glutamine. Both amino acids play significant roles in metabolic processes:

  • Tyrosine : A precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, influencing mood, stress response, and cognitive function.
  • Glutamine : The most abundant free amino acid in the body, crucial for nitrogen transport, immune function, and as a precursor for neurotransmitters like glutamate and GABA.

The combination of these two amino acids into a dipeptide may enhance their individual effects by promoting better absorption and utilization in the body.

Physiological Effects

Research indicates that this compound can have several physiological benefits:

  • Cognitive Enhancement : Studies have shown that glutamine administration can affect cognitive functions such as response selection and inhibition. For instance, a randomized controlled trial demonstrated that glutamine supplementation increased response selection errors in tasks requiring hand-switching, suggesting an influence on cortical excitability through modulation of neurotransmitter levels .
  • Muscle Recovery and Immune Support : Glutamine is known to support muscle recovery post-exercise and enhance immune function during periods of stress. This compound may synergistically improve these effects due to tyrosine's role in neurotransmitter synthesis that regulates stress responses .

Nutritional Supplementation

This compound has potential applications in nutritional supplementation for various conditions:

  • Sickle Cell Disease : Glutamine has been FDA-approved for managing sickle cell disease by reducing complications associated with the condition .
  • Critical Illness Recovery : Administering glutamine has shown benefits in critically ill patients by reducing hospital stay duration without increasing mortality risk .

Neurological Disorders

Given its role as a precursor for neurotransmitters, this compound could be explored in treating neurological disorders:

  • Mood Disorders : Since tyrosine is involved in dopamine production, there is potential for this compound to aid in managing conditions like depression or anxiety by modulating neurotransmitter levels .
  • Cognitive Impairments : Its effects on cognitive functions suggest it could be beneficial in conditions characterized by cognitive deficits.

Cognitive Function Study

One notable study investigated the effects of glutamine on cognitive tasks among healthy adults. Participants receiving 2.0 g of glutamine demonstrated increased response selection errors compared to a placebo group. This suggests that glutamine may enhance cortical excitability but could also impair certain cognitive functions under specific conditions .

Recovery from Surgery

In another study focusing on surgical recovery, patients who received glutamine supplementation showed improved recovery metrics compared to those who did not receive it. This highlights its potential role in clinical nutrition for post-operative care .

Summary Table of Applications

Application AreaSpecific Use CasesEvidence Level
Nutritional SupplementationSickle cell diseaseFDA-approved
Critical illness recoveryModerate evidence
Neurological DisordersMood disorders (e.g., depression)Emerging evidence
Cognitive impairmentsEmerging evidence

Mechanism of Action

The mechanism of action of Tyrosyl-Glutamine involves its interaction with specific molecular targets and pathways. The compound can modulate signal transduction pathways by acting as a substrate for protein kinases and phosphatases. The phenolic hydroxyl group of tyrosine can be phosphorylated, leading to changes in protein function and cellular responses. Additionally, the glutamine residue can participate in hydrogen bonding and other interactions that stabilize protein structures.

Comparison with Similar Compounds

Tyrosyl-Glutamine can be compared with other dipeptides and amino acid derivatives:

    Tyrosyl-Serine: Similar to this compound but contains serine instead of glutamine. It has different biochemical properties and applications.

    Tyrosyl-Alanine: Another dipeptide with alanine instead of glutamine. It is less hydrophilic compared to this compound.

    Glutaminyl-Tyrosine: The reverse sequence of this compound, which may exhibit different biological activities due to the change in sequence.

This compound is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

Tyrosyl-Glutamine, a dipeptide formed from the amino acids tyrosine and glutamine, has garnered attention in the field of nutritional biochemistry and clinical nutrition due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its metabolic effects, potential therapeutic applications, and relevant case studies.

Structure and Metabolism

Chemical Structure : this compound is composed of two amino acids:

  • Tyrosine (Tyr) : An aromatic amino acid involved in protein synthesis and precursor to neurotransmitters.
  • Glutamine (Gln) : A conditionally essential amino acid crucial for various metabolic processes, especially in rapidly dividing cells such as those in tumors.

Metabolic Pathways : Glutamine plays a significant role in cellular metabolism, particularly in tumor biology. It is utilized by cancer cells for energy production and biosynthetic processes, often referred to as "glutamine addiction" due to its vital role in sustaining tumor growth . Tyrosine, on the other hand, is involved in the synthesis of neurotransmitters like dopamine and norepinephrine, which are critical for brain function.

Biological Activities

  • Antioxidant Properties :
    • This compound has been shown to enhance the synthesis of glutathione, a key antioxidant that protects cells from oxidative stress. Studies indicate that glutamine supplementation can increase tissue concentrations of reduced glutathione, thereby improving cellular redox balance .
  • Neuroprotective Effects :
    • The combination of tyrosine and glutamine may confer neuroprotective benefits. Tyrosine is known to improve cognitive function under stress by enhancing dopamine production, while glutamine supports overall brain health through its role in neurotransmitter synthesis .
  • Immune Function :
    • Glutamine is recognized for its role in immune function. It serves as a fuel source for lymphocytes and macrophages, enhancing immune response during stress or illness. This compound may synergistically support immune health through these mechanisms .

Case Studies and Research Findings

StudyFindings
Roth et al. (2016)Demonstrated that glutamine administration increases tissue concentrations of reduced glutathione, suggesting a potential role for this compound in enhancing antioxidant defenses .
Clinical Trial on COPD PatientsInvestigated the metabolic effects of glutamine supplementation; results indicated that glutamine improved plasma amino acid concentrations without adverse effects .
Neurocognitive StudyFound that glutamine administration affected response selection and cognitive performance in healthy adults, highlighting its potential neuroprotective effects .

Therapeutic Applications

Cancer Therapy : Given its role in supporting tumor metabolism, this compound may be explored as an adjunct therapy in cancer treatment. By supplying essential amino acids that support tumor cell proliferation while potentially mitigating oxidative stress, it could help balance metabolic demands during chemotherapy.

Nutritional Supplementation : For individuals undergoing physical stress or illness (e.g., athletes or patients recovering from surgery), this compound supplementation may enhance recovery by supporting immune function and reducing oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrosyl-Glutamine
Reactant of Route 2
Reactant of Route 2
Tyrosyl-Glutamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.